benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
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Overview
Description
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common route involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The oxadiazole ring can be synthesized through the reaction of nitrile oxides with hydrazides . The final step involves the coupling of the pyrazole and oxadiazole intermediates with benzyl chloroformate to form the carbamate group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as vitamin B1, to facilitate the cyclocondensation reactions . Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and oxadiazole rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions . These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
- Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)carbamate
- Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-5-yl)methyl)carbamate
Uniqueness
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is unique due to the combination of its pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for further research .
Properties
IUPAC Name |
benzyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-10-13(8-18-21)15-19-14(24-20-15)9-17-16(22)23-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJGSGOBFHMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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